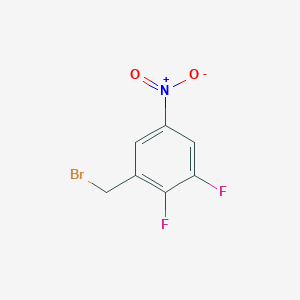

2,3-Difluoro-5-nitrobenzyl bromide

Description

2,3-Difluoro-5-nitrobenzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with two fluorine atoms at positions 2 and 3 and a nitro group at position 5. This compound is categorized as a synthetic building block, historically used in organic and pharmaceutical chemistry for alkylation or functionalization reactions .

The electron-withdrawing nature of the fluorine and nitro groups enhances the electrophilicity of the benzyl carbon, making it reactive in nucleophilic substitutions. Such properties are critical in designing intermediates for drug discovery or materials science.

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNKCWHGFRTBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzyl bromide typically involves the bromination of 2,3-difluoro-5-nitrotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction conditions often include solvents like carbon tetrachloride or chloroform, and the reaction is usually performed at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for 2,3-Difluoro-5-nitrobenzyl bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzyl derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogenation over palladium on carbon or chemical reduction with iron powder and hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, or benzyl ethers.

Reduction: 2,3-Difluoro-5-aminobenzyl bromide.

Oxidation: 2,3-Difluoro-5-nitrobenzaldehyde or 2,3-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

1.1. Building Block for Pharmaceuticals

2,3-Difluoro-5-nitrobenzyl bromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of chemokine antagonists, which are vital in treating inflammatory diseases and conditions related to immune responses .

1.2. Synthesis of Nitro Compounds

The compound can be utilized in the synthesis of other nitro-substituted aromatic compounds. These derivatives often exhibit enhanced biological activity and can serve as precursors for further chemical modifications .

Medicinal Chemistry

2.1. Anticancer Agents

Research has indicated that derivatives of 2,3-difluoro-5-nitrobenzyl bromide can be designed to target specific cancer pathways, thereby enhancing their efficacy as anticancer agents. The nitro group is known to participate in redox reactions, which can be exploited in the design of prodrugs that release active forms selectively within tumor environments .

2.2. Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Studies have shown that nitroaromatic compounds can exhibit significant antibacterial activity, making 2,3-difluoro-5-nitrobenzyl bromide a candidate for developing new antibiotics .

Environmental Applications

3.1. Environmental Contaminants

The environmental impact of nitroaromatic compounds has been a subject of investigation due to their potential toxicity and persistence in ecosystems. Understanding the degradation pathways of such compounds, including 2,3-difluoro-5-nitrobenzyl bromide, is crucial for assessing their environmental risks and developing remediation strategies .

3.2. Biodegradation Studies

Research into the biodegradation of nitroaromatic compounds highlights the role of specific microbial species that can metabolize these compounds, potentially leading to bioremediation applications where contaminated sites can be treated using naturally occurring bacteria .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrobenzyl bromide primarily involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, further activates the benzyl position towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzyl framework.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Difluorobenzyl Bromides

2,3-Difluorobenzyl Bromide (CAS 113211-94-2):

- Molecular Weight : 207.02 g/mol

- Substituents : Fluorine at positions 2 and 3.

- Reactivity : Moderate electrophilicity due to fluorine’s electron-withdrawing effects. Lacks the nitro group, reducing overall reactivity compared to the target compound.

- Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .

3,4-Difluorobenzyl Bromide (CAS 85118-01-0):

Nitro-Substituted Benzyl Bromides

- 2-Methoxy-5-nitrobenzyl Bromide: Substituents: Methoxy (-OCH₃) at position 2 and nitro (-NO₂) at position 5. Reactivity: Reacts selectively with tryptophan and cysteine residues in proteins, avoiding methionine. The methoxy group eliminates pH sensitivity (unlike its hydroxy analog), making it stable in neutral conditions . Applications: Protein modification reagent for studying enzyme-substrate interactions .

Functional Group Variations

- 2,4-Difluoro-6-nitrobenzyl Alcohol :

Data Table: Comparative Properties

Research Findings

- Electrophilic Reactivity: The nitro and fluorine groups in 2,3-difluoro-5-nitrobenzyl bromide synergistically enhance the benzyl carbon’s electrophilicity, favoring nucleophilic substitutions. This contrasts with non-nitro analogs like 2,3-difluorobenzyl bromide, which exhibit lower reactivity .

- Steric and Electronic Effects : Substituent positions significantly influence reactivity. For example, 3,4-difluorobenzyl bromide may exhibit different regioselectivity in reactions compared to the 2,3-difluoro isomer due to altered electron distribution .

- Comparative Stability : The methoxy group in 2-methoxy-5-nitrobenzyl bromide improves stability in neutral pH environments compared to hydroxy analogs, which ionize and hydrolyze faster .

Biological Activity

2,3-Difluoro-5-nitrobenzyl bromide is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a benzyl framework. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine enhances the compound's lipophilicity and biological activity, potentially increasing its interaction with various biological targets.

- Molecular Formula : C₇H₄BrF₂NO₂

- Molecular Weight : Approximately 252.01 g/mol

- Structural Features :

- Two fluorine atoms

- One nitro group

- A bromine atom enhancing reactivity

The compound's structure allows it to participate in nucleophilic substitution reactions, where the bromine atom can be displaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

Antimicrobial Properties

Nitro-substituted aromatic compounds, including those similar to 2,3-difluoro-5-nitrobenzyl bromide, are known for their significant antimicrobial activities. For instance, studies have shown that the introduction of a nitro group is crucial for antitubercular activity against Mycobacterium tuberculosis. In one study, compounds with a nitro group exhibited minimum inhibitory concentration (MIC) values as low as 0.78 μM against M. tuberculosis, indicating potent biological activity linked to the nitro moiety's presence .

Cytotoxicity and Cancer Research

Research on similar compounds has demonstrated cytotoxic effects against various human tumor cell lines. For example, structure-function studies reveal that modifications on the aromatic rings significantly affect biological activity. Compounds with specific substituents were observed to induce apoptotic death in cancer cells at nanomolar concentrations while exhibiting low toxicity to normal cells . This suggests that derivatives of 2,3-difluoro-5-nitrobenzyl bromide could potentially be explored for anticancer applications.

Structure-Activity Relationship (SAR)

The biological activity of compounds like 2,3-difluoro-5-nitrobenzyl bromide can be influenced by their structural modifications. The following table summarizes findings from various studies regarding the impact of different substituents on biological activity:

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that compounds similar to 2,3-difluoro-5-nitrobenzyl bromide showed significant activity against M. tuberculosis, emphasizing the role of the nitro group in modulating intracellular mechanisms involved in bacterial killing .

- Cytotoxicity Evaluation : In vitro studies have indicated that certain derivatives exhibit potent cytotoxic effects against resistant cancer cell lines. The introduction of specific functional groups was found to enhance the efficacy of these compounds significantly .

- Reactivity Studies : Interaction studies involving nucleophiles have provided insights into potential pathways for synthesizing new derivatives with improved biological properties. These studies highlight the importance of understanding reaction mechanisms for developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.